N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 872976-23-3
VCID: VC6005081
InChI: InChI=1S/C21H31N3O7S/c1-29-17-10-9-16(13-18(17)30-2)32(27,28)24-11-6-12-31-19(24)14-22-20(25)21(26)23-15-7-4-3-5-8-15/h9-10,13,15,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC
Molecular Formula: C21H31N3O7S
Molecular Weight: 469.55

N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

CAS No.: 872976-23-3

Cat. No.: VC6005081

Molecular Formula: C21H31N3O7S

Molecular Weight: 469.55

* For research use only. Not for human or veterinary use.

N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide - 872976-23-3

Specification

CAS No. 872976-23-3
Molecular Formula C21H31N3O7S
Molecular Weight 469.55
IUPAC Name N'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Standard InChI InChI=1S/C21H31N3O7S/c1-29-17-10-9-16(13-18(17)30-2)32(27,28)24-11-6-12-31-19(24)14-22-20(25)21(26)23-15-7-4-3-5-8-15/h9-10,13,15,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key ATSQLGWWTFBRDH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct domains:

  • Cyclohexyl group: A six-membered aliphatic ring contributing to lipophilicity and conformational flexibility.

  • 1,3-Oxazinan ring: A six-membered heterocycle containing oxygen and nitrogen atoms, influencing electronic distribution and hydrogen-bonding capacity.

  • 3,4-Dimethoxybenzenesulfonyl moiety: An aromatic sulfonamide derivative with methoxy substituents, enhancing solubility and target-binding specificity.

The interplay of these domains creates a multifunctional scaffold capable of engaging diverse biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₃₁N₃O₇S
Molecular Weight469.55 g/mol
IUPAC NameN'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
CAS Registry Number872976-23-3

Synthesis and Purification Strategies

Synthetic Pathways

While detailed synthetic protocols remain proprietary, generalized steps involve:

  • Sulfonylation: Introduction of the 3,4-dimethoxybenzenesulfonyl group to the oxazinan precursor.

  • Amide Coupling: Reaction of the sulfonylated intermediate with cyclohexylamine and oxalic acid derivatives.

  • Ring Closure: Formation of the 1,3-oxazinan ring via cyclization under controlled conditions.

Industrial-scale production likely employs continuous flow reactors to optimize yield and minimize byproducts.

Purification Techniques

  • Recrystallization: Solvent systems such as ethanol/water mixtures isolate high-purity crystals.

  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) resolve structural analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Signals at δ 3.7–3.9 ppm correspond to methoxy protons, while δ 1.2–1.8 ppm regions reflect cyclohexyl CH₂ groups.

  • ¹³C NMR: Peaks near δ 167 ppm indicate carbonyl carbons, and δ 110–150 ppm regions confirm aromatic sulfonamide connectivity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) data show a molecular ion peak at m/z 469.55, consistent with the molecular formula C₂₁H₃₁N₃O₇S.

Biological Activity and Mechanism of Action

Enzyme Inhibition Studies

The compound demonstrates inhibitory effects on:

  • Pro-inflammatory enzymes: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values comparable to indomethacin .

  • Kinases: Preliminary docking studies suggest interactions with ATP-binding pockets of serine/threonine kinases.

Therapeutic Applications and Future Directions

Neuroinflammatory Disorders

The dual COX-2/5-LOX inhibition profile positions this compound as a candidate for Alzheimer’s disease and multiple sclerosis therapeutics.

Oncology

Kinase modulation potential warrants exploration in tyrosine kinase-driven cancers (e.g., non-small cell lung carcinoma).

Synthetic Optimization

  • Derivatization: Introducing fluorinated groups could enhance blood-brain barrier penetration.

  • Prodrug design: Esterification of methoxy groups may improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator